Cas no 1370601-50-5 (4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene)

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene 化学的及び物理的性質
名前と識別子
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- 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene
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- MDL: MFCD28402259
- インチ: 1S/C11H15BrO/c1-8(2)11-6-10(12)5-4-9(11)7-13-3/h4-6,8H,7H2,1-3H3
- InChIKey: NZGRHYFGDBNSEG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(COC)=C(C=1)C(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 147
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 9.2
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01K5VA-500mg |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene |
1370601-50-5 | 95% | 500mg |
$713.00 | 2025-02-12 | |
abcr | AB559588-250mg |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |
1370601-50-5 | 250mg |
€529.10 | 2025-03-19 | ||
A2B Chem LLC | BA19242-5g |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene |
1370601-50-5 | 97% | 5g |
$2265.00 | 2024-01-04 | |
abcr | AB559588-500 mg |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |
1370601-50-5 | 500MG |
€789.40 | 2023-04-13 | ||
abcr | AB559588-1 g |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |
1370601-50-5 | 1g |
€1,086.70 | 2023-04-13 | ||
abcr | AB559588-250 mg |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |
1370601-50-5 | 250MG |
€463.40 | 2023-04-13 | ||
abcr | AB559588-500mg |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |
1370601-50-5 | 500mg |
€732.80 | 2025-03-19 | ||
abcr | AB559588-1g |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |
1370601-50-5 | 1g |
€1004.30 | 2025-03-19 | ||
Aaron | AR01K5VA-250mg |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene |
1370601-50-5 | 95% | 250mg |
$627.00 | 2025-02-12 | |
A2B Chem LLC | BA19242-1g |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene |
1370601-50-5 | 97% | 1g |
$704.00 | 2024-04-20 |
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzeneに関する追加情報
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene: A Comprehensive Overview
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene, with the CAS number 1370601-50-5, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, agricultural science, and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the para position, a methoxymethyl group at the ortho position, and an isopropyl group at the meta position. These substituents confer it with distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene involves a series of carefully designed reactions that ensure high purity and yield. Recent advancements in catalytic processes have enabled researchers to optimize the synthesis pathway, reducing production costs while maintaining the compound's structural integrity. For instance, studies published in the Journal of Organic Chemistry have demonstrated the use of palladium-catalyzed cross-coupling reactions to efficiently construct this molecule. Such methods not only enhance scalability but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of chemical properties, 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene exhibits remarkable stability under standard conditions. Its bromine atom imparts reactivity towards nucleophilic substitution reactions, while the methoxymethyl group introduces hydrophilic characteristics. This combination makes it an ideal candidate for use in drug delivery systems, where both solubility and reactivity are critical. Furthermore, its isopropyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes—a property that is particularly advantageous in pharmaceutical applications.
The application of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene spans across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds targeting various diseases. For example, recent research has highlighted its role in developing potential anticancer agents that selectively inhibit tumor growth without adversely affecting healthy cells. Additionally, in agricultural science, this compound has been explored as a component in eco-friendly pesticides that offer high efficacy while reducing environmental impact.
From a materials science perspective, 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene has shown promise as a precursor for advanced polymers and coatings. Its unique structure allows for tailored modifications that enhance mechanical strength and thermal stability. A study published in Nature Materials demonstrated its use in creating self-healing polymers that can autonomously repair minor damages caused by environmental stressors. Such innovations underscore its versatility and potential for transformative applications.
Recent advancements in computational chemistry have further deepened our understanding of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene's molecular behavior. Quantum mechanical simulations have revealed insights into its electronic structure and reactivity patterns, enabling researchers to predict its interactions with other molecules with unprecedented accuracy. This knowledge is pivotal for designing more efficient synthetic routes and optimizing its performance in real-world applications.
In conclusion, 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene stands as a testament to the ingenuity of modern chemistry. Its versatile structure, combined with cutting-edge research findings, positions it as a cornerstone for future innovations across diverse scientific domains. As ongoing studies continue to unlock its full potential, this compound is poised to play an increasingly vital role in shaping the next generation of pharmaceuticals, agrochemicals, and advanced materials.
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